2-Chloro-3-(chlorodifluoromethoxy)pyridine chemical properties
2-Chloro-3-(chlorodifluoromethoxy)pyridine chemical properties
An In-depth Technical Guide to 2-Chloro-3-(chlorodifluoromethoxy)pyridine: Properties, Synthesis, and Applications
Introduction and Overview
2-Chloro-3-(chlorodifluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest to researchers in agrochemical and pharmaceutical development. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and a lipophilic chlorodifluoromethoxy group at the 3-position, makes it a valuable and versatile synthetic intermediate. The presence of the -OCF₂Cl moiety can enhance metabolic stability and cell membrane permeability in target molecules, a strategy widely employed in modern drug and pesticide design[1]. This guide provides a comprehensive technical overview of its chemical properties, probable synthetic routes, reactivity profile, and potential applications, grounded in data from structurally related compounds.
The core structure consists of a pyridine ring, which is fundamental to numerous biologically active compounds. The chlorine atom at the C-2 position serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions. The adjacent chlorodifluoromethoxy group exerts a strong electron-withdrawing effect, influencing the reactivity of the entire molecule.
Chemical Identifiers
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IUPAC Name: 2-chloro-3-[chloro(difluoro)methoxy]pyridine[2]
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Molecular Formula: C₆H₃Cl₂F₂NO[2]
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InChIKey: IHPFJPKZHCUJQK-UHFFFAOYSA-N[2]
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SMILES: C1=CC(=C(N=C1)Cl)OC(F)(F)Cl[2]
Physicochemical Properties
While experimental data for 2-Chloro-3-(chlorodifluoromethoxy)pyridine is not publicly available, its properties can be reliably estimated based on its molecular structure and data from close chemical analogues like 2-Chloro-3-(trifluoromethyl)pyridine and 2-Chloro-3-(difluoromethyl)pyridine. The replacement of a -CF₃ group with an -OCF₂Cl group is expected to increase the molecular weight and boiling point.
Table 1: Key Physicochemical Data
| Property | Value (Predicted/Estimated) | Source/Basis for Estimation |
|---|---|---|
| Molecular Weight | 212.96 g/mol | Calculated from Formula |
| Monoisotopic Mass | 212.95598 Da | Predicted by PubChemLite[2] |
| Physical Form | Likely a liquid or low-melting solid | Based on analogues like 2-Chloro-3-(difluoromethyl)pyridine (liquid) and 2-Chloro-3-(trifluoromethyl)pyridine (solid, m.p. 36-40°C) |
| Boiling Point | > 170°C (at atm. pressure) | Estimated to be higher than 2-Chloro-3-(trifluoromethyl)pyridine (166-168°C) due to increased mass and polarity[3] |
| Density | ~1.4 - 1.5 g/mL at 25°C | Interpolated from analogues like 2-Chloro-3-(difluoromethyl)pyridine (1.388 g/mL) |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Toluene). Poorly soluble in water. | General property of halogenated aromatic intermediates |
| XlogP (Predicted) | 3.2 | Predicted by PubChemLite, indicating high lipophilicity[2] |
Synthesis and Manufacturing Insights
The synthesis of substituted chloropyridines often relies on robust and scalable methodologies developed for industrial production. A highly probable and efficient pathway to 2-Chloro-3-(chlorodifluoromethoxy)pyridine involves the chlorination of a pyridine N-oxide precursor. This strategy is widely documented for related structures and offers excellent regiochemical control[4][5].
Proposed Synthetic Workflow:
The key to this synthesis is the activation of the pyridine ring towards chlorination at the 2-position by forming the N-oxide. This intermediate then readily reacts with a chlorinating agent.
Caption: Proposed synthetic workflow for 2-Chloro-3-(chlorodifluoromethoxy)pyridine.
Experimental Causality:
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N-Oxidation: The oxidation of the pyridine nitrogen is a critical first step. It electronically activates the C2 and C6 positions for subsequent electrophilic attack by the chlorinating agent's activated complex. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid are standard choices for this transformation.
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Chlorination: The use of phosphorus oxychloride (POCl₃) or oxalyl chloride is a well-established method for converting pyridine N-oxides to 2-chloropyridines[4][5]. Oxalyl chloride, in particular, can lead to higher yields and production rates under milder conditions[4]. The reaction proceeds via an activated intermediate that readily undergoes nucleophilic attack by chloride.
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Purification: Given the likely boiling point, vacuum distillation is the preferred method for purification on an industrial scale. For laboratory preparations requiring high purity, flash column chromatography would be employed.
Chemical Reactivity and Mechanistic Profile
The reactivity of 2-Chloro-3-(chlorodifluoromethoxy)pyridine is dominated by the chemistry of the C2-chlorine atom. This position is susceptible to nucleophilic aromatic substitution (SₙAr) and serves as an excellent site for metal-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for 2-Chloro-3-(chlorodifluoromethoxy)pyridine.
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Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of both the pyridine nitrogen and the 3-position substituent facilitates the attack of nucleophiles at the C2-position. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride ion, typically under heated conditions, to form a variety of 2-substituted pyridine derivatives. This is a foundational reaction for building more complex molecules.
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Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application of this intermediate. The C-Cl bond can be readily activated by palladium catalysts to participate in a range of coupling reactions:
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Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids to form C-C bonds, creating biaryl structures common in pharmaceuticals.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, a vital transformation in medicinal chemistry.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to another important class of organic structures.
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Spectroscopic Profile (Predicted)
A definitive spectroscopic analysis is essential for structural confirmation. Based on analyses of similar compounds like 2,3-dichloro-5-trifluoromethyl pyridine and 2-chloro-4-(trifluoromethyl) pyridine, the following spectral characteristics are predicted[6][7].
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¹H NMR: The proton spectrum would be simple, showing three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. Each signal would exhibit coupling to its neighbors, resulting in characteristic doublet or doublet of doublets patterns.
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¹³C NMR: The carbon spectrum would display six signals. The carbon attached to chlorine (C2) would appear in the δ 150-155 ppm range. The carbon attached to the -OCF₂Cl group (C3) would be found further downfield. The -OCF₂Cl carbon itself would appear as a triplet due to C-F coupling.
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¹⁹F NMR: A single signal, a singlet, would be expected for the two equivalent fluorine atoms in the -OCF₂Cl group. Its chemical shift would be characteristic of a difluoromethoxy environment.
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Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern would be characteristic, with (M), (M+2), and (M+4) peaks in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 213.96326 and 235.94520, respectively[2].
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FT-IR Spectroscopy: Key vibrational bands would include C-Cl stretching vibrations (typically 700-850 cm⁻¹), C-F stretching (strong bands in the 1000-1200 cm⁻¹ region), and C-O-C stretching, in addition to the characteristic pyridine ring vibrations (1400-1600 cm⁻¹)[6][7].
Applications and Industrial Relevance
Pyridine derivatives containing trifluoromethyl or other fluorinated groups are indispensable intermediates in the agrochemical and pharmaceutical industries[8][9][10]. 2-Chloro-3-(chlorodifluoromethoxy)pyridine is almost certainly synthesized for use as a key building block in the creation of high-value, patent-protected active ingredients.
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Agrochemicals: Many modern herbicides and fungicides incorporate a substituted pyridine core[9][10]. This intermediate could be used to synthesize compounds that inhibit essential plant enzymes, such as acetyl-CoA carboxylase (ACCase) inhibitors, a class of highly effective herbicides[9].
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Pharmaceuticals: The pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of the lipophilic and metabolically robust -OCF₂Cl group via this intermediate could be a key step in the synthesis of new drug candidates targeting a wide range of diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be reliably inferred from SDS for close analogues like 2-Chloro-3-(trifluoromethyl)pyridine[11][12]. It should be handled as a hazardous substance.
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Hazard Classification (Predicted):
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Handling:
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Use only in a well-ventilated area, preferably within a chemical fume hood[11].
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[12].
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Avoid all personal contact, including inhalation of vapors and contact with skin and eyes[8].
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Storage:
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PubChem. 2-Chloro-3-(trifluoromethyl)pyridine | C6H3ClF3N | CID 589833. [Link]
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U.S. Environmental Protection Agency. 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine Properties. [Link]
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PubChemLite. 2-chloro-3-(chlorodifluoromethoxy)pyridine (C6H3Cl2F2NO). [Link]
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Prasath, R., et al. FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. [Link]
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ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]
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ResearchGate. Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. [Link]
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